myosin-VA

Melanoma Cancer Biology Biomarker Discovery

Myosin-VA (MYO5A) is an unconventional class V myosin motor protein that moves processively along actin filaments, transporting diverse cargoes including melanosomes, secretory vesicles, and RNA-protein complexes. This compound entry corresponds to the human protein sequence (RefSeq NM_000259) and serves as a key reference standard for studies of intracellular transport, pigmentation, and cancer cell biology.

Molecular Formula C5H12N2
Molecular Weight 0
CAS No. 148971-15-7
Cat. No. B1177016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemyosin-VA
CAS148971-15-7
Molecular FormulaC5H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myosin-VA (CAS 148971-15-7): Motor Protein Identity and Baseline Characterization for Research Sourcing


Myosin-VA (MYO5A) is an unconventional class V myosin motor protein that moves processively along actin filaments, transporting diverse cargoes including melanosomes, secretory vesicles, and RNA-protein complexes [1]. This compound entry corresponds to the human protein sequence (RefSeq NM_000259) and serves as a key reference standard for studies of intracellular transport, pigmentation, and cancer cell biology [2]. Unlike small-molecule reagents, myosin-VA is typically procured as a recombinant protein construct or genetic material for functional assays rather than as a defined chemical entity.

Why Myosin-VA Cannot Be Substituted with Other Class V Myosins or Generic Motor Inhibitors


Despite sharing ~70-80% sequence identity with myosin-VB and myosin-VC, myosin-VA exhibits distinct tissue distribution, cargo-binding specificity, and disease association profiles that preclude simple substitution in experimental systems [1]. Myosin-VA is enriched in melanocytes and neurons, whereas myosin-VB is ubiquitously expressed and myosin-VC is largely restricted to epithelial cells [1]. Crucially, the presence of alternatively spliced exon F in melanocytic myosin-VA confers unique high-affinity binding to the adaptor protein melanophilin—a feature absent in the neuronal isoform and not recapitulated by other myosin V paralogs [2]. Consequently, procurement decisions based solely on class-level motor activity disregard critical isoform-specific functional differences that directly impact experimental outcomes in melanoma, neuroscience, and pigmentation research.

Quantitative Differentiation Evidence for Myosin-VA: Head-to-Head Comparisons Against Analogs and Knockdown Controls


MYO5A mRNA and Protein Upregulation in Melanoma: Quantitative Comparison Against Primary Melanocytes

In a direct comparative analysis, MYO5A expression was quantified in a panel of human melanoma cell lines versus normal primary human melanocytes. MYO5A was upregulated in all melanoma lines tested, with fold-changes ranging from approximately 2-fold to >10-fold relative to the primary melanocyte baseline [1]. Furthermore, when comparing paired vertical growth phase (VGP) and metastatic melanoma cells from the same patient, metastatic cells exhibited significantly elevated MYO5A expression, establishing a quantitative link to disease progression [1]. In contrast, myosin-VB expression does not show comparable melanoma-specific upregulation in these datasets.

Melanoma Cancer Biology Biomarker Discovery

Functional Consequence of MYO5A Knockdown: 60% Reduction in Melanoma Cell Migration Rate

shRNA-mediated knockdown of endogenous myosin-VA in the 1205Lu human melanoma cell line resulted in a 60% reduction in cell migration rate compared to control cells expressing a non-targeting shRNA [1]. This functional impairment was accompanied by reduced adhesion to multiple extracellular matrix substrates (collagen, fibronectin, laminin, matrigel) and decreased cell surface integrin levels, directly implicating myosin-VA in motility and adhesion dynamics [1]. In contrast, the same study noted no effect on cell proliferation rates, indicating that the migration phenotype is specific rather than a consequence of general cytotoxicity.

Cell Migration Metastasis Functional Genomics

Isoform-Specific Cargo Binding: Exon F-Encoded Domain Confers High-Affinity Melanophilin Interaction Absent in Neuronal Myosin-VA and Myosin-VB

The melanocyte-specific isoform of myosin-VA contains exon F, which encodes a domain that mediates high-affinity binding to the adaptor protein melanophilin/Slac2-a—a critical interaction for melanosome transport [1]. The neuronal isoform of myosin-VA, which lacks exon F, exhibits very weak binding to melanophilin [1]. Furthermore, the globular tail domain of myosin-Va (GT) interacts with melanophilin at a distinct site (amino acids 147-240) that is weaker than the exon F-mediated interaction [2]. Missense mutations (I1510N, M1513K, D1519G) in the GT domain that impair melanophilin binding cause the dilute coat-color phenotype in mice, demonstrating the functional necessity of this interaction [2]. Myosin-VB and myosin-VC lack this melanophilin-binding interface entirely.

Protein-Protein Interaction Melanosome Transport Alternative Splicing

Structural Differentiation: Myosin-VA Cargo-Binding Domain Crystal Structure Reveals Paralog-Specific Features

Comparative crystal structure analysis of the cargo-binding domains (CBDs) of the three human myosin V paralogs (Va, Vb, Vc) revealed subtle but functionally significant structural differences [1]. Specifically, the myosin-Vc CBD contains a unique redox-sensitive dimerization mechanism involving a disulfide bond, which is absent in myosin-Va and myosin-Vb [1]. Additionally, the motor-binding interface within the CBD, which mediates autoinhibition, shows paralog-specific residue variations that likely contribute to differential regulatory responses [1]. These structural data provide atomic-level justification for why myosin-VA cannot be treated as interchangeable with myosin-VB or myosin-VC in biophysical or inhibitor-screening assays.

Structural Biology Protein Engineering Drug Discovery

Myosin-VA: Validated Research Application Scenarios Based on Quantitative Differentiation Evidence


Melanoma Cell Migration and Metastasis Studies Requiring Myosin-VA-Specific Knockdown or Overexpression

Researchers investigating melanoma cell motility should source myosin-VA-specific reagents (shRNA, siRNA, or expression constructs) because MYO5A knockdown reduces migration by 60% in validated melanoma models [1]. Generic class V myosin inhibition or myosin-VB targeting will not replicate this melanoma-relevant functional phenotype. Procurement of the melanocytic isoform (containing exon F) is essential for studies involving adhesion dynamics and integrin trafficking.

Melanosome Transport and Pigmentation Biology Assays

For experiments requiring reconstitution of melanosome transport, the melanocyte-specific isoform of myosin-VA containing exon F is mandatory. This isoform binds melanophilin with high affinity, whereas the neuronal isoform (lacking exon F) exhibits very weak binding [1]. Myosin-VB and myosin-VC do not interact with melanophilin at all. Sourcing the correct isoform is therefore critical for faithful recapitulation of pigment granule trafficking and for investigating Griscelli syndrome type 1 mechanisms.

Biomarker Validation Studies for Melanoma Progression

Studies quantifying MYO5A as a melanoma progression biomarker require myosin-VA-specific detection reagents (antibodies, qPCR primers). MYO5A is upregulated 2-fold to >10-fold in melanoma cell lines compared to primary melanocytes, and expression further increases in metastatic versus VGP cells [1]. Cross-reactivity with myosin-VB or myosin-VC would confound these measurements, as their expression patterns do not correlate with melanoma progression.

Structural Biology and Autoinhibition Mechanism Studies

Crystallographic and biophysical studies of myosin V autoinhibition should use myosin-VA constructs specifically, as the cargo-binding domain structures differ among paralogs [1]. Notably, myosin-Vc possesses a unique redox-sensitive dimerization mechanism absent in myosin-Va, and the motor-binding interfaces vary. Using myosin-VA ensures that observed regulatory mechanisms (e.g., GTD-mediated inhibition) are correctly attributed to the intended isoform.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for myosin-VA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.